(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione
(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione
Brand Name:
Vulcanchem
CAS No.:
117313-08-3
VCID:
VC0177779
InChI:
InChI=1S/C44H77NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,26-41,46-49,52H,10-18,20-24H2,1-9H3/b25-19+/t26-,27?,28+,29+,30-,31+,32-,33+,34-,35?,36+,37-,38-,39+,40+,41?,44+/m0/s1
SMILES:
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(C(=O)N3CCCCC3C(=O)OC(C(C(CC1O)O)C)C(C)CC4CCC(C(C4)OC)O)O)O)C)OC)OC)C)C
Molecular Formula:
C44H77NO12
Molecular Weight:
812.1 g/mol
(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione
CAS No.: 117313-08-3
Main Products
VCID: VC0177779
Molecular Formula: C44H77NO12
Molecular Weight: 812.1 g/mol
CAS No. | 117313-08-3 |
---|---|
Product Name | (1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione |
Molecular Formula | C44H77NO12 |
Molecular Weight | 812.1 g/mol |
IUPAC Name | (1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione |
Standard InChI | InChI=1S/C44H77NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,26-41,46-49,52H,10-18,20-24H2,1-9H3/b25-19+/t26-,27?,28+,29+,30-,31+,32-,33+,34-,35?,36+,37-,38-,39+,40+,41?,44+/m0/s1 |
Standard InChIKey | IDRCMPJXOASHGV-ZMHRPQSYSA-N |
Isomeric SMILES | CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1O)O)C)C(C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)O)C)OC)OC)C)\C |
SMILES | CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(C(=O)N3CCCCC3C(=O)OC(C(C(CC1O)O)C)C(C)CC4CCC(C(C4)OC)O)O)O)C)OC)OC)C)C |
Canonical SMILES | CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(C(=O)N3CCCCC3C(=O)OC(C(C(CC1O)O)C)C(C)CC4CCC(C(C4)OC)O)O)O)C)OC)OC)C)C |
Synonyms | Fluorescent Brightener 368 |
PubChem Compound | 5326742 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume